N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with the molecular formula C18H13N3O4 and a molecular weight of 335319 This compound is characterized by the presence of a pyridazinone ring, a phenyl group, and a benzo[d][1,3]dioxole moiety
Mechanism of Action
Target of Action
The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in regulating lipid levels in the body .
Mode of Action
This compound acts as an agonist to the THR-β . By binding to this receptor, it triggers a series of biochemical reactions that lead to the regulation of lipid levels .
Biochemical Pathways
The activation of the THR-β by this compound leads to a cascade of events in the lipid metabolism pathway
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability when administered orally
Result of Action
The activation of the THR-β by this compound results in the regulation of lipid levels . This can lead to a decrease in LDL cholesterol and triglycerides , which are key factors in the development of cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Coupling with Phenyl Group: The pyridazinone intermediate is then coupled with a phenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of the Benzo[d][1,3]dioxole Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
- N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide
Uniqueness
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone ring, phenyl group, and benzo[d][1,3]dioxole moiety sets it apart from other similar compounds, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17-8-6-14(20-21-17)12-3-1-2-4-13(12)19-18(23)11-5-7-15-16(9-11)25-10-24-15/h1-9H,10H2,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBHEPSEMVQRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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